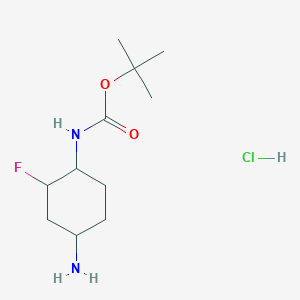
tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(4-amino-2-fluorocyclohexyl)carbamate;hydrochloride is a chemical compound with the molecular formula C11H21FN2O2. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural features, which include a tert-butyl carbamate group and a fluorinated cyclohexyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The fluorinated cyclohexyl ring is introduced through a series of reactions, including nucleophilic substitution and reduction. The final product is obtained by deprotecting the Boc group under acidic conditions, such as trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes the use of automated reactors and purification systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(4-amino-2-fluorocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The fluorinated cyclohexyl ring can be reduced to form non-fluorinated derivatives.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, fluorinated derivatives, and amino derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is also used in the development of new diagnostic tools and imaging agents .
Medicine
In medicinal chemistry, tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate is investigated for its potential therapeutic applications. It is used in the design and synthesis of new drugs targeting various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated cyclohexyl ring enhances the compound’s binding affinity and selectivity for these targets. The carbamate group can undergo hydrolysis to release the active amino derivative, which exerts its effects through various biochemical pathways[10][10].
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate;hydrochloride
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
Uniqueness
tert-Butyl N-(4-amino-2-fluorocyclohexyl)carbamate is unique due to its fluorinated cyclohexyl ring, which imparts distinct physicochemical properties. This fluorination enhances the compound’s stability, lipophilicity, and binding affinity for specific molecular targets, making it a valuable tool in research and development .
Propriétés
Formule moléculaire |
C11H22ClFN2O2 |
|---|---|
Poids moléculaire |
268.75 g/mol |
Nom IUPAC |
tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate;hydrochloride |
InChI |
InChI=1S/C11H21FN2O2.ClH/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12;/h7-9H,4-6,13H2,1-3H3,(H,14,15);1H |
Clé InChI |
FQLYTSSAZNHTSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(CC1F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


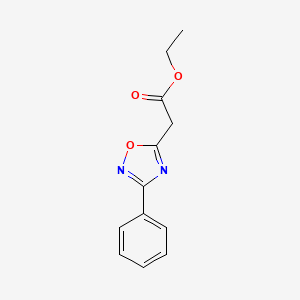
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)
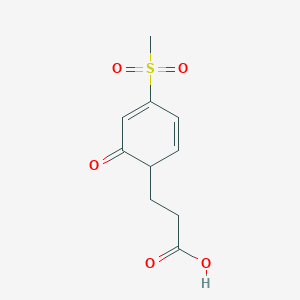
![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13902214.png)
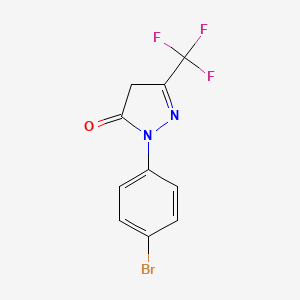
![[(N-Ethyl-N-phenyldithiocarbamoyl)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13902223.png)
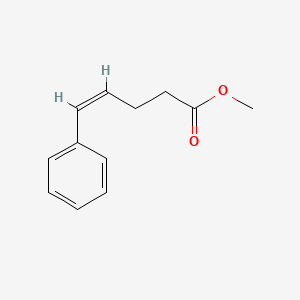
![5,6,7,8-Tetrahydro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B13902245.png)
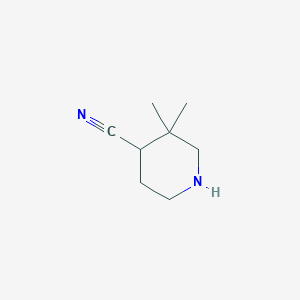
![2-(Piperidin-4-ylmethoxy)-1H-benzo[d]imidazole](/img/structure/B13902256.png)
![(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene](/img/structure/B13902264.png)
![[2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13902270.png)


